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Compound of Interest

Compound Name: 2,3-Dibromo-1-cyclohexene

Cat. No.: B097325 Get Quote

A detailed comparison of the structural parameters of trans-3,6-dibromocyclohexene and its

saturated analogue, trans-1,2-dibromocyclohexane, derived from single-crystal X-ray diffraction

data. This guide provides researchers, scientists, and drug development professionals with a

comprehensive overview of their molecular geometries, experimental protocols for their

structural determination, and a workflow for crystallographic analysis.

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant

of its physical, chemical, and biological properties. For halogenated cyclic hydrocarbons, such

as dibromocyclohexene stereoisomers, subtle changes in the position and orientation of the

bromine atoms can significantly impact their reactivity and potential as intermediates in organic

synthesis and drug discovery. X-ray crystallography stands as the definitive method for

elucidating these solid-state structures with atomic-level precision.

This guide presents a comparative analysis of the X-ray crystallographic data for trans-3,6-

dibromocyclohexene, a key unsaturated bicyclic precursor, and contrasts it with the well-

characterized saturated analogue, trans-1,2-dibromocyclohexane. The inclusion of the latter

provides a valuable reference for understanding the structural influence of the cyclohexene

double bond.
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The following tables summarize the key crystallographic and geometric parameters for trans-

3,6-dibromocyclohexene and trans-1,2-dibromocyclohexane, facilitating a direct comparison of

their solid-state structures.

Table 1: Crystal Data and Structure Refinement Parameters

Parameter
trans-3,6-
dibromocyclohexene

trans-1,2-
dibromocyclohexane

Empirical Formula C₆H₈Br₂ C₆H₁₀Br₂

Formula Weight 239.94 241.95

Crystal System Monoclinic Monoclinic

Space Group P2₁/a P2₁/c

a (Å) 7.1120(9) 6.47(2)

b (Å) 14.9248(19) 10.89(3)

c (Å) 15.0591(13) 6.13(2)

β (°) 90.124(11) 110.1(3)

Volume (Å³) 1598.0(3) 406.4

Z 8 2

Temperature (K) Not Reported Not Reported

Radiation (Å) Not Reported MoKα (λ = 0.71073)

R-factor Not Reported 0.088

Table 2: Selected Bond Lengths and Angles
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Parameter
trans-3,6-
dibromocyclohexene

trans-1,2-
dibromocyclohexane

Bond Lengths (Å)

C-Br 1.96 (avg) 1.98(2)

C=C 1.32 (avg) -

C-C (single) 1.51 - 1.55 1.52(3) - 1.55(3)

Bond Angles (°)

C-C-Br 110.5 (avg) 111.4(13)

C-C=C 123.5 (avg) -

C-C-C 111.0 - 114.5 110.1(18) - 112.9(18)

Experimental Protocols
The methodologies employed for the X-ray crystallographic analysis of these compounds are

crucial for the reproducibility and validation of the presented data. Below are the detailed

experimental protocols for the synthesis and crystal structure determination.

Synthesis and Crystallization of trans-3,6-
dibromocyclohexene
The synthesis of trans-3,6-dibromocyclohexene was achieved through the bromination of

cyclohexa-1,3-diene.[1] To a solution of cyclohexa-1,3-diene in a suitable solvent such as

chloroform, one equivalent of bromine is added. The reaction proceeds via an anti-1,2-addition,

followed by rearrangement to the more stable conjugated addition product. Single crystals

suitable for X-ray diffraction were obtained by recrystallization from chloroform.[2]

X-ray Data Collection and Structure Determination
A single crystal of the dibromocyclohexene stereoisomer is mounted on a goniometer head. X-

ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source

(e.g., MoKα radiation) and a detector. The collected diffraction data are then processed, which

includes integration of reflection intensities and correction for various experimental effects. The
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crystal structure is solved using direct methods or Patterson methods and subsequently refined

by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and

hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of

the dibromocyclohexene stereoisomers.
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Caption: Workflow for X-ray Crystallographic Analysis.
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This guide provides a foundational comparison of the structural features of a key

dibromocyclohexene stereoisomer and its saturated counterpart. The presented data and

protocols are intended to aid researchers in the fields of synthetic chemistry, materials science,

and drug development in their understanding and utilization of these important halogenated

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b097325?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/abs/10.1021/jo990473s
https://www.scribd.com/document/886318057/Han-1999
https://www.benchchem.com/product/b097325#x-ray-crystallographic-analysis-of-dibromocyclohexene-stereoisomers
https://www.benchchem.com/product/b097325#x-ray-crystallographic-analysis-of-dibromocyclohexene-stereoisomers
https://www.benchchem.com/product/b097325#x-ray-crystallographic-analysis-of-dibromocyclohexene-stereoisomers
https://www.benchchem.com/product/b097325#x-ray-crystallographic-analysis-of-dibromocyclohexene-stereoisomers
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b097325?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b097325?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science
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